4-Amino-2-fenilquinolina

Descripción general

Descripción

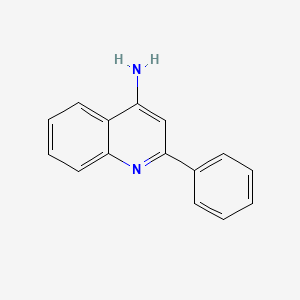

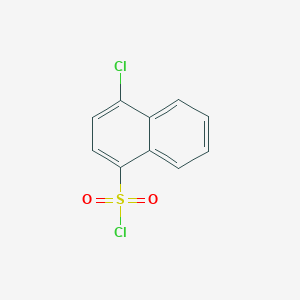

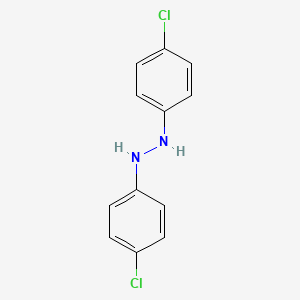

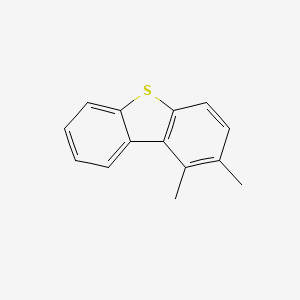

2-Phenylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family It consists of a quinoline ring system substituted with a phenyl group at the 2-position and an amino group at the 4-position

Aplicaciones Científicas De Investigación

2-Phenylquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound for drug discovery.

Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.

Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mecanismo De Acción

Target of Action

2-Phenylquinolin-4-amine is primarily targeted towards phytopathogenic fungi . These fungi are a severe threat to plant species, causing significant economic loss to global agricultural production .

Mode of Action

The compound interacts with these fungi, demonstrating significant antifungal activities . The aniline moiety at position 4 of the quinoline scaffold plays a key role in the potency of the compound . The substitution positions of the aniline moiety significantly influence the activities .

Biochemical Pathways

It’s known that the compound has a significant impact on the growth and development of phytopathogenic fungi .

Pharmacokinetics

The compound is synthesized and evaluated for its antifungal activities in vitro .

Result of Action

The compound demonstrates significant activities against the tested fungi . For instance, compound 6e, a variant of 2-Phenylquinolin-4-amine, exhibited promising inhibitory activities against C. lunata, P. grisea, and A. alternate . These activities were superior to azoxystrobin, a commercial agricultural fungicide .

Análisis Bioquímico

Biochemical Properties

It is known that quinoline derivatives, to which 2-Phenylquinolin-4-amine belongs, exhibit a variety of biological activities . They are important in agrochemicals due to their fungicidal, insecticidal, and pesticidal properties . They also have potential therapeutic applications as antimalarial, antiviral, antitumor, anti-inflammatory, analgesic, immunostimulatory, and hypotensive agents .

Cellular Effects

It has been suggested that 2-arylquinolin-4-amines, a group that includes 2-Phenylquinolin-4-amine, can regulate the expression of selected genes by stabilizing the triple-helix formed from the cellular duplex and an external third strand . They are also potent antagonists of immunostimulatory bacterial DNA .

Molecular Mechanism

It is known that 2-arylquinolin-4-amines can intercalate with poly (dT•dA•dT) and stabilize this triple-helix DNA structure with high selectivity .

Dosage Effects in Animal Models

The effects of 2-Phenylquinolin-4-amine at different dosages in animal models have not been reported. It is known that the study design factors such as animal sex and species, therapeutic intervention, therapeutic intervention dose, methods to induce the model, and type of outcome measure significantly influence the results .

Metabolic Pathways

It is known that short-chain fatty acids (SCFAs) have systemic effects on glucose metabolism in different tissues .

Transport and Distribution

It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues .

Subcellular Localization

The subcellular location generally concerns the mature protein .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods: Industrial production of 2-Phenylquinolin-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.

Major Products Formed:

Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, alkylated, or other substituted quinoline derivatives.

Comparación Con Compuestos Similares

2-Phenylquinoline: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological activity.

4-Aminoquinoline: Lacks the phenyl group at the 2-position, affecting its overall properties and applications.

2-Phenyl-4-nitroquinoline: Contains a nitro group instead of an amino group, leading to different chemical and biological behaviors.

Uniqueness: 2-Phenylquinolin-4-amine is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination makes it a versatile compound for various applications in research and industry.

Propiedades

IUPAC Name |

2-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUHKHGBRNTPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207263 | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-52-7 | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-phenylquinolin-4-amine derivatives as anticancer agents?

A1: Research indicates that certain 2-phenylquinolin-4-amine derivatives function as apoptosis inducers. [] Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unwanted cells. By triggering apoptosis specifically in cancer cells, these compounds show potential as anticancer agents. One study designed and synthesized a series of 2-phenylquinolin-4-amine derivatives and evaluated their apoptosis-inducing activity using caspase-3 activation and annexin-FITC assays. [] Compounds 7a and 7d showed promising results in these assays, suggesting their potential to induce apoptosis in cancer cells.

Q2: How does the structure of 2-phenylquinolin-4-amine relate to its activity as an antagonist of immunostimulatory CpG-oligodeoxynucleotides?

A2: Studies have identified 2-phenylquinolin-4-amines as antagonists of immunostimulatory CpG-oligodeoxynucleotides. [, ] These oligodeoxynucleotides are known to activate the immune system. Research suggests that the antagonist activity of 2-phenylquinolin-4-amines is influenced by the substituents on both the phenyl ring and the 4-amino group of the quinoline core. [] Specifically, a study utilizing the Fujita-Ban variant of the Free-Wilson analysis on 48 2-phenylquinoline derivatives highlighted the additive nature of substituent contributions to the compound's biological activity (EC50). [] This study suggests that larger 2-phenylquinoline molecules may have difficulty interacting with the unknown biological receptor due to steric hindrance. [] Further investigation revealed that a basic antagonist molecule likely interacts with weakly acidic groups within the antagonist-receptor complex. [] These findings highlight the importance of specific structural features in influencing the interaction of 2-phenylquinolin-4-amines with their biological targets.

Q3: Are there efficient synthetic approaches to produce diversely substituted 2-phenylquinolin-4-amines?

A3: Yes, researchers have developed facile synthetic routes to generate 2-phenylquinolin-4-amines with a variety of substitutions. [] These approaches allow for the introduction of aminoalkyl groups at the N4 position of the quinolin-4-amine, as well as amino or aminoalkyl groups on the phenyl ring. [] This synthetic flexibility enables the exploration of structure-activity relationships and the development of compounds with tailored properties.

Q4: What are the implications of combining 2-phenylquinolin-4-amines with inhibitory oligonucleotides in treating autoimmune diseases?

A4: Research suggests a potential therapeutic strategy for autoimmune diseases using a combination of 2-phenylquinolin-4-amines and inhibitory oligonucleotides. [] The method aims to inhibit immune activation induced by nucleic acids. Specifically, 2-phenylquinolin-4-amines, particularly those structurally similar to chloroquine, have shown promise as antagonists of immunostimulatory CpG-containing nucleic acids. [] When used in synergy with inhibitory nucleic acids like poly G, these compounds could offer a novel approach to managing autoimmune disorders by suppressing the undesired immune response. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)